1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine
Description
This compound features a piperazine core substituted with two distinct moieties:
- Pyridinyl-oxadiazole group: A pyridine ring at position 2 is linked to a 5-methyl-1,2,4-oxadiazole, a heterocycle known for enhancing metabolic stability and receptor binding in medicinal chemistry .
Its structural design suggests applications in targeting serotonin receptors (e.g., 5-HT1B/1D) or bacterial efflux pumps, based on similarities to compounds like GR127935 and pyridylpiperazine-based inhibitors .
Properties
IUPAC Name |
5-methyl-3-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-12-18-16(19-24-12)13-4-5-14(17-11-13)20-6-8-21(9-7-20)26(22,23)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZVJWWLTYAPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized with a sulfonyl group.
Piperazine ring formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Pyridine ring synthesis: The pyridine ring can be constructed using methods such as the Hantzsch pyridine synthesis.
Oxadiazole ring formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Coupling reactions: The various rings and functional groups can be coupled together using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperazine ring.
Reduction: Reduction reactions may target the sulfonyl group or the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions on the rings, depending on the presence of leaving groups and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the pyridine ring may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s diverse functional groups may make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine will depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved will vary based on the specific application and biological context.
Comparison with Similar Compounds
Piperazine Derivatives with Oxadiazole Substituents
Key Observations :
Piperazine Derivatives with Sulfonyl Groups
Key Observations :
- The thiophene-2-sulfonyl group in the target compound may increase acidity (pKa ~2–3) compared to aryl sulfonyl groups, improving water solubility .
- MK42 ’s trifluoromethyl group enhances membrane permeability, whereas the target’s oxadiazole-pyridine moiety may balance polarity and bioavailability .
Heterocyclic Variations in Piperazine Analogues
Key Observations :
- Compound 8b ’s trifluoromethyl benzoyl group suggests high receptor affinity, but its acetamide linker may reduce metabolic stability compared to the target’s sulfonyl group .
Pharmacological and Physicochemical Insights
- Receptor Binding : The oxadiazole and sulfonyl groups in the target compound mirror GR127935’s 5-HT1B/1D antagonism but may exhibit divergent selectivity due to thiophene’s larger van der Waals radius .
- Synthetic Accessibility : Similar to ’s sulfonamide synthesis, the target compound can likely be prepared via SuFEx chemistry using thiophene-2-sulfonyl fluoride and calcium catalysis .
- Solubility : The sulfonyl group enhances aqueous solubility compared to methyl or trifluoromethyl analogues, as seen in MK42 .
Biological Activity
The compound 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine is a novel chemical entity that combines several pharmacologically active moieties. Its structure incorporates a 1,2,4-oxadiazole ring, a pyridine derivative, and a thiophene sulfonyl group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties based on recent research findings.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. For instance:
- Antibacterial Effects : Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to our target compound have shown strong inhibition against Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : A study by Dhumal et al. (2016) demonstrated that oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG. The binding affinity of these compounds to key enzymes involved in mycolic acid biosynthesis was confirmed through molecular docking studies .
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| 21c | M. tuberculosis | 4–8 | Dhumal et al. |
| 8a | S. aureus | 10–20 | Desai et al. |
| 8b | E. coli | 15–30 | Paruch et al. |
2. Antidiabetic Activity
The potential antidiabetic properties of piperazine derivatives have been explored in recent studies:
- Inhibition of α-glucosidase : Compounds structurally related to our target have shown promising results as α-glucosidase inhibitors with IC50 values significantly lower than standard drugs like acarbose .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of oxadiazole-containing compounds suggest potential efficacy:
- Cell Line Studies : Various derivatives have been tested against different cancer cell lines with varying degrees of cytotoxicity. The presence of the thiophene sulfonyl group enhances the anticancer activity by promoting apoptosis in cancer cells .
Case Study: Synthesis and Evaluation
A series of compounds based on the oxadiazole-piperazine scaffold were synthesized and evaluated for biological activity:
- Synthesis Methodology : The compounds were synthesized through a multi-step reaction involving the formation of the oxadiazole ring followed by piperazine coupling.
- Biological Evaluation : The synthesized compounds were screened for antibacterial and anticancer activities using standard protocols.
- Results : Several derivatives exhibited potent activity against bacterial strains and showed significant cytotoxic effects on cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
